molecular formula C9H9N3O B12572553 2-(4-Hydrazinylphenyl)-1,3-oxazole CAS No. 188646-85-7

2-(4-Hydrazinylphenyl)-1,3-oxazole

Katalognummer: B12572553
CAS-Nummer: 188646-85-7
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: AQOYJOWSGFSLPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydrazinylphenyl)-1,3-oxazole is a heterocyclic compound that features both an oxazole ring and a hydrazinylphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydrazinylphenyl)-1,3-oxazole typically involves the reaction of 4-hydrazinylbenzaldehyde with an appropriate oxazole precursor. One common method includes the condensation of 4-hydrazinylbenzaldehyde with 2-amino-2-oxazoline under acidic conditions, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydrazinylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Azo derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydrazinylphenyl)-1,3-oxazole has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(4-Hydrazinylphenyl)-1,3-oxazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the oxazole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Hydrazinylphenyl)-1,3-oxazole is unique due to its combination of an oxazole ring and a hydrazinylphenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

188646-85-7

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

[4-(1,3-oxazol-2-yl)phenyl]hydrazine

InChI

InChI=1S/C9H9N3O/c10-12-8-3-1-7(2-4-8)9-11-5-6-13-9/h1-6,12H,10H2

InChI-Schlüssel

AQOYJOWSGFSLPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC=CO2)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.